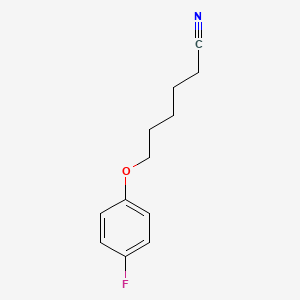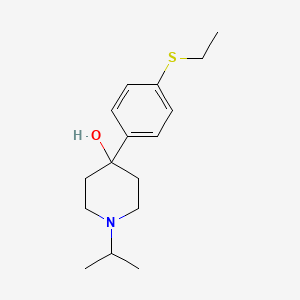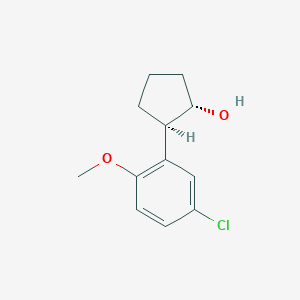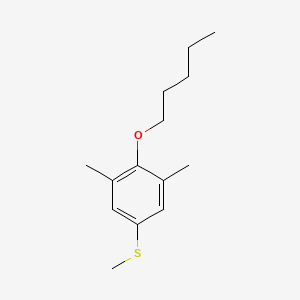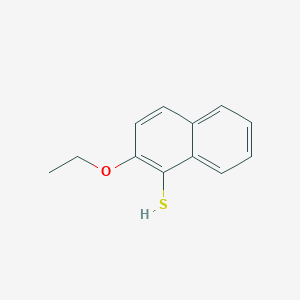
2-Ethoxy-1-thionaphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-thionaphthol is an organic sulfur compound known for its unique chemical properties and potential applications in various fields. It is characterized by the presence of an ethoxy group and a thionaphthol moiety, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-thionaphthol typically involves the reaction of sodium naphthalene sulfonate with thionyl chloride in the presence of a phase-transfer catalyst. This reaction produces 2-naphthalene sulfonyl chloride, which is then reduced to obtain 2-thionaphthol. The reaction conditions are relatively mild, and the process is efficient, yielding high-purity products .
Industrial Production Methods: For industrial production, the synthesis method is scaled up, maintaining the same reaction conditions. The use of phase-transfer catalysts and controlled addition of thionyl chloride ensures high yield and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1-thionaphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thionaphthols depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-1-thionaphthol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the rubber industry as a regeneration activator and as an intermediate in the production of anti-aging agents and softening agents
Mechanism of Action
The mechanism by which 2-Ethoxy-1-thionaphthol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The ethoxy and thionaphthol groups facilitate binding to active sites, influencing biochemical pathways and reactions. This compound can modulate enzyme activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Thionaphthol: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
1-Thionaphthol: Differs in the position of the thionaphthol group, affecting its reactivity and applications.
2-Ethoxy-1-naphthol: Similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
Uniqueness: 2-Ethoxy-1-thionaphthol is unique due to the presence of both the ethoxy and thionaphthol groups, which confer distinct reactivity and functionality. This combination makes it versatile for various chemical reactions and applications, setting it apart from similar compounds .
Properties
IUPAC Name |
2-ethoxynaphthalene-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-2-13-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQFCQGLHNEPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999020.png)
![1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999037.png)

![2-[2-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999044.png)
![2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999046.png)
